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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730 Get Quote

Ivaltinostat (formic), also known as CG-200745, is a potent, orally active pan-histone

deacetylase (HDAC) inhibitor. As a hydroxamic acid-based compound, it chelates the zinc ion

in the catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones

and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor

suppressor genes and the induction of cell cycle arrest, apoptosis, and inhibition of tumor

growth in a variety of cancer models. The formic acid salt form of Ivaltinostat typically offers

enhanced water solubility and stability for research and development purposes.[1]

This technical guide provides an in-depth overview of Ivaltinostat's mechanism of action,

preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action
Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes,

leading to the hyperacetylation of both histone and non-histone proteins. This broad-spectrum

inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.

Key mechanistic highlights include:

Histone Hyperacetylation: By inhibiting HDACs, Ivaltinostat increases the acetylation of

histone proteins (notably H3 and H4), leading to a more relaxed chromatin structure. This

facilitates the transcription of tumor suppressor genes that are often silenced in cancer.[1][2]
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Non-Histone Protein Acetylation: Ivaltinostat also increases the acetylation of non-histone

proteins, including tubulin and the tumor suppressor protein p53.[1][2]

p53 Pathway Activation: Ivaltinostat induces the accumulation and acetylation of p53,

promoting its transcriptional activity.[1][2] This leads to the enhanced expression of

downstream targets such as p21 (Waf1/Cip1) and MDM2.[1][2] The activation of p21 is a

critical step in inducing cell cycle arrest.

Hippo Pathway Modulation: In cholangiocarcinoma cells, Ivaltinostat has been shown to

downregulate key components of the Hippo signaling pathway, including YAP and TEAD4.[3]

This is mediated, at least in part, by the upregulation of specific microRNAs, such as miR-

509-3p.[3]

Induction of Apoptosis: Ivaltinostat triggers programmed cell death by activating intrinsic and

extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9.[2]

Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G2/M phase, in

various cancer cell lines.[2]

Preclinical Data
Ivaltinostat has demonstrated significant anti-proliferative activity across a range of cancer cell

lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat

in various cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Exposure Time

SNU-1196 Cholangiocarcinoma 0.63 72 hours[2]

SNU-1196/GR

(Gemcitabine-

Resistant)

Cholangiocarcinoma 0.93 72 hours[2]

SNU-308 Cholangiocarcinoma 1.80 72 hours[2]

BxPC3 Pancreatic Cancer 2.4 Not Specified[4]

HPAC Pancreatic Cancer 7.4 Not Specified[4]

Capan-1 Pancreatic Cancer 10.7 Not Specified[4]

In non-small cell lung cancer (NSCLC) Calu6 cells, Ivaltinostat (0-10 μM for 48 hours) reduced

cell proliferation to 40% of untreated cells.[2] Furthermore, a 3 μM concentration of Ivaltinostat

for up to 24 hours significantly increased the proportion of Calu6 cells in the G2/M phase (up to

69%).[2]

In Vivo Efficacy
In a xenograft model using cholangiocarcinoma cells, Ivaltinostat administration led to a

decrease in tumor volume and weight.[3] In pancreatic cancer xenograft models, the

combination of Ivaltinostat with gemcitabine and erlotinib reduced tumor size by up to 50%.[4]

Clinical Data
Ivaltinostat has been evaluated in several clinical trials, primarily in patients with advanced solid

tumors, with a focus on pancreatic ductal adenocarcinoma (PDAC).

Phase I/II Study in Pancreatic Cancer (Ivaltinostat +
Gemcitabine + Erlotinib)
A phase I/II study evaluated the safety and efficacy of Ivaltinostat in combination with

gemcitabine and erlotinib in patients with untreated locally advanced or metastatic PDAC.[5][6]

[7]
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Parameter Result

Maximum Tolerated Dose (MTD) of Ivaltinostat 250 mg/m²[5][6][7]

Objective Response Rate (ORR) 25.0%[5][6][7]

Disease Control Rate (DCR) 93.8%[5][6][7]

Median Overall Survival (OS) 8.6 months[5][6][7]

Median Progression-Free Survival (PFS) 5.3 months[5][6][7]

Phase Ib Study in Metastatic Pancreatic Cancer
(Ivaltinostat + Capecitabine)
A Phase Ib trial investigated Ivaltinostat in combination with capecitabine for patients with

pretreated metastatic PDAC.[8]

Parameter Result

Recommended Phase 2 Dose (RP2D) of

Ivaltinostat
250 mg/m²[8]

Common Treatment-Emergent Adverse Events

(TEAEs)

Fatigue (53.6%), Nausea (50.0%), Palmar-

plantar erythrodysesthesia syndrome (42.9%),

Diarrhea (35.7%), Constipation (32.1%)[8]

Grade 3 Adverse Events
Neutropenia (21.4%), Anemia (14.3%),

Abdominal pain (10.7%), Diarrhea (10.7%)[8]

Grade 4 Adverse Events
Neutropenia (3.6%), Thrombocytopenia (3.6%)

[8]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

affected by Ivaltinostat and a general workflow for its preclinical evaluation.
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Core Mechanism of Ivaltinostat Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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